N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a phenyl ring, an indene moiety, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Indene Functionalization: The attachment of the indene moiety to the phenyl ring through a series of reactions, including halogenation and nucleophilic substitution.
Furan Ring Formation: The construction of the furan ring through cyclization reactions.
Final Coupling: The coupling of the furan ring with the indene-phenyl intermediate to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-pyrroleamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-[4-(acetylamino)phenyl]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. Its furan ring, in particular, may contribute to specific interactions with biological targets that are not observed with similar compounds containing different heterocycles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4/c1-15(26)24-18-6-8-19(9-7-18)25-23(27)22-12-11-21(29-22)14-28-20-10-5-16-3-2-4-17(16)13-20/h5-13H,2-4,14H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
VOMYVBAZWPCJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
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